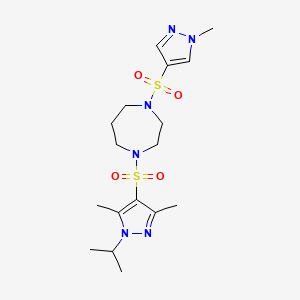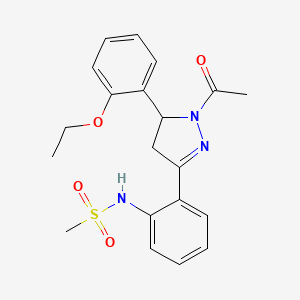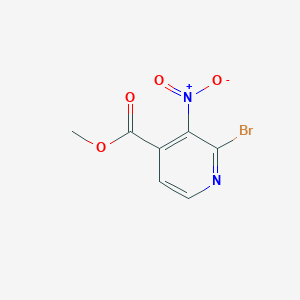![molecular formula C20H24N4O5 B2509741 Ethyl-1-(5-{[1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate CAS No. 866020-04-4](/img/structure/B2509741.png)
Ethyl-1-(5-{[1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Indol-Derivate und ihre biologische Bedeutung
Indole sind eine wichtige Klasse von heterocyclischen Verbindungen, die in Naturprodukten und Medikamenten vorkommen. Sie spielen eine entscheidende Rolle in der Zellbiologie und haben aufgrund ihrer vielfältigen biologischen Aktivitäten Aufmerksamkeit erregt. Lassen Sie uns einige der Anwendungen im Zusammenhang mit Indol-Derivaten untersuchen:
Antitumor-Eigenschaften: Indol-Derivate haben sich als potenzielle Antitumormittel gezeigt. Forscher haben ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen, die Apoptose zu induzieren und die Tumorprogression zu stören. Diese Verbindungen können über verschiedene Mechanismen wirken, was sie zu wertvollen Kandidaten für die Krebstherapie macht .
Antimikrobielle Aktivität: Indole zeigen antimikrobielle Eigenschaften gegen Bakterien, Pilze und andere Krankheitserreger. Ihr Wirkungsmechanismus umfasst die Störung von mikrobiellen Membranen, die Hemmung von Enzymen und die Störung essentieller Zellprozesse. Diese Derivate könnten zur Entwicklung neuer antimikrobieller Mittel beitragen .
Entzündungshemmende und analgetische Wirkungen: Bestimmte Indol-Derivate haben entzündungshemmende und analgetische Wirkungen gezeigt. Zum Beispiel zeigen Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid diese Eigenschaften .
Synthesemethoden für Indol-Moleküle
Angesichts der Bedeutung von Indolen erforschen Forscher kontinuierlich neue Synthesemethoden für den Aufbau dieses Ringsystems. Ein solcher Ansatz ist die Fischer-Indol-Synthese, bei der ein Keton und ein Hydrazinderivat unter Bildung eines Indols reagieren. Zusätzlich bietet die Erzeugung von Azepinoindolen aus Indolen Zugang zu strukturell vielfältigen Verbindungen .
Eigenschaften
IUPAC Name |
ethyl 1-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyridin-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-4-29-19(27)14-7-9-24(10-8-14)16-6-5-13(12-21-16)11-15-17(25)22(2)20(28)23(3)18(15)26/h5-6,11-12,14H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVSQQCGPSXBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)

![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)

![[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B2509669.png)
![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/new.no-structure.jpg)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)
![1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2509677.png)
![(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate](/img/structure/B2509679.png)
![3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE](/img/structure/B2509680.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)
